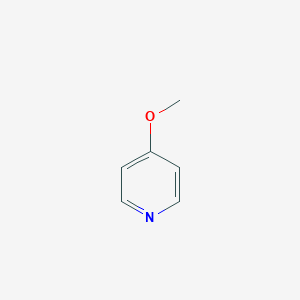
4-Methoxypyridine
Cat. No. B045360
Key on ui cas rn:
620-08-6
M. Wt: 109.13 g/mol
InChI Key: XQABVLBGNWBWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06858327B2
Procedure details


A solution of N,N-dimethylamine ethanol (78.086 g, 0.876 mole) in anhydrous hexanes(1241 mL.) was cooled to 0° C. and butyllithium (2M soln. 876 mL., 1.757 mole) was added by use of an addition funnel. After 30 minutes at 0° C., 4-methoxypyridine(47.87 g, 0.438 mole) was added. Stirring continued at 0° C. for one hour before the reaction mixture was cooled to −78° C. and a solution of CBr4 (363 g, 1.093 mole) was added. The reaction temperature was maintained at 0° C. for 2.5 hours. The water was then added to quench the reaction. The aqueous layer was then separated and extracted with methylene chloride. The organic extractions were washed with brine, dried over magnesium sulfate and evaporated to give crude product. The crude product was purified by column chromatography using 80/20 ethyl acetate/hexanes as the eluants. The purified product was collected and concentrated to give 4-methoxy-2-bromopyridine (17 g. 22% yield).
Name
N,N-dimethylamine ethanol
Quantity
78.086 g
Type
reactant
Reaction Step One

[Compound]
Name
hexanes
Quantity
1241 mL
Type
solvent
Reaction Step One





Yield
22%
Identifiers


|
REACTION_CXSMILES
|
C(O)C.CNC.C([Li])CCC.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=1.C(Br)(Br)(Br)[Br:21]>O>[CH3:12][O:13][C:14]1[CH:19]=[CH:18][N:17]=[C:16]([Br:21])[CH:15]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
N,N-dimethylamine ethanol
|
|
Quantity
|
78.086 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O.CNC
|
[Compound]
|
Name
|
hexanes
|
|
Quantity
|
1241 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
876 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Three
|
Name
|
|
|
Quantity
|
47.87 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=NC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
363 g
|
|
Type
|
reactant
|
|
Smiles
|
C(Br)(Br)(Br)Br
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
continued at 0° C. for one hour before the reaction mixture
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction temperature was maintained at 0° C. for 2.5 hours
|
|
Duration
|
2.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to quench
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was then separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic extractions
|
WASH
|
Type
|
WASH
|
|
Details
|
were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by column chromatography
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The purified product was collected
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC(=NC=C1)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17 g | |
| YIELD: PERCENTYIELD | 22% | |
| YIELD: CALCULATEDPERCENTYIELD | 20.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
